Damnacanthal

Beschreibung

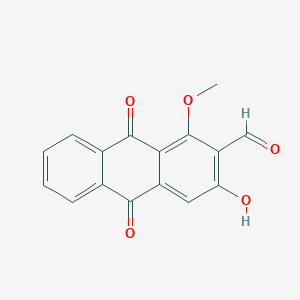

Damnacanthal (C₁₆H₁₀O₅) is a naturally occurring anthraquinone derivative primarily isolated from Morinda citrifolia (Noni), a plant traditionally used in Polynesian medicine . Its chemical structure features a hydroxyl group at C-3, a methoxy group at C-1, and a formyl group at C-2 (Figure 1B) . This compound crystallizes as pale-yellow crystals with a melting point of 210–211°C . This compound has garnered significant attention for its broad-spectrum anticancer activity, including inhibition of Ras oncogenes, tyrosine kinases (e.g., p56lck), and NF-κB pathways, as well as induction of apoptosis in cancer cells . It also exhibits anti-inflammatory and immunomodulatory properties, such as selective inhibition of neutrophil (PMN) chemotaxis and degranulation .

Eigenschaften

IUPAC Name |

3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDMWUNUULAXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197253 | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-84-9 | |

| Record name | Damnacanthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damnacanthal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 477-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Damnacanthal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC3CB63CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation for Anthraquinone Skeleton Formation

The synthesis of this compound begins with constructing the anthraquinone backbone via Friedel-Crafts acylation. A molten mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl) at 125–130°C facilitates condensation between phthalic anhydride and 1,3-dihydroxy-2-methylbenzene. This yields 1,3-dihydroxy-2-methylanthraquinone (3 ), a key intermediate, with a reaction time of 45–60 minutes at 165–175°C.

Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | Phthalic anhydride, AlCl₃/NaCl | 165–175°C | 60–70% |

| Intermediate (3 ) | - | - | 68% |

Bromination and Oxidation to Generate Functional Groups

Intermediate 3 undergoes acetylation with acetic anhydride and potassium carbonate (K₂CO₃) to protect hydroxyl groups, followed by methylation using dimethyl sulfate ((CH₃)₂SO₄) in dry acetone. Bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) introduces a bromomethyl group at position 2, yielding 2-bromomethyl-1,3-dimethoxyanthraquinone (5 ) with 90% efficiency. Subsequent hydrolysis in acetic acid/water (8:2) converts 5 to 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6 ), which is oxidized to 2-formyl-1,3-dimethoxyanthraquinone (7 ) using pyridinium chlorochromate (PCC) in dichloromethane (92.3% yield).

Critical Oxidation Steps

| Compound | Reagents | Conditions | Yield |

|---|---|---|---|

| 6 | Acetic acid/H₂O | Reflux | ~100% |

| 7 | PCC/CH₂Cl₂ | 20–25°C, 4 hours | 92.3% |

Demethylation to Yield this compound

Final demethylation of 7 with aluminum chloride (AlCl₃) in dichloromethane removes methoxy groups, producing northis compound (2 ). Further methylation of 2 with methyl iodide (CH₃I) under basic conditions yields this compound (1 ) with an overall synthesis yield of 28%.

Extraction Methods from Natural Sources

Subcritical Water Extraction (SWE)

SWE has emerged as a green alternative to solvent-based extraction. Using a continuous flow system at 4 MPa, optimal this compound yields from Morinda citrifolia roots are achieved at 170°C and water flow rates of 2.4–4 mL/min. Elevated temperatures enhance solubility, but exceeding 170°C risks thermal degradation.

SWE Parameters and Efficiency

| Temperature | Pressure | Flow Rate | Yield (mg/g) |

|---|---|---|---|

| 150°C | 4 MPa | 1.6 mL/min | 1.2 |

| 170°C | 4 MPa | 3.2 mL/min | 3.8 |

| 220°C | 4 MPa | 4 mL/min | 1.5 |

Traditional Solvent Extraction

Methanol maceration remains prevalent. Dried roots are soaked in methanol for 7 days, followed by partitioning with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates this compound with 0.5–1.2% w/w yield.

Solvent Extraction Workflow

-

Maceration : Methanol (3×80 L) at room temperature.

-

Partitioning : Ethyl acetate/n-butanol sequential extraction.

-

Chromatography : Silica gel column with hexane/EtOAc (10:1 to 1:1).

Purification and Characterization

Column Chromatography

Crude extracts are purified using silica gel columns. For example, 300 g of ethyl acetate fraction requires a 72×12 cm column, eluting with hexane/ethyl acetate (17:3 to 1:1) to isolate this compound.

Crystallization

Recrystallization from methanol/ethyl acetate (1:1) yields orange crystals of this compound (m.p. 217–218°C).

Analytical Validation

-

NMR : ¹H NMR (CDCl₃) δ 8.30 (d, 1H), 7.80 (m, 2H), 3.98 (s, 3H, OCH₃).

-

HPLC : RP-HPLC with UV detection at 250 nm confirms purity >95%.

Data Tables Summarizing Key Findings

Table 1: Synthetic Pathway Efficiency

| Step | Key Reagents | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃/NaCl | 68% |

| Bromination (NBS) | CCl₄, benzoyl peroxide | 90% |

| Oxidation (PCC) | CH₂Cl₂ | 92.3% |

| Demethylation (AlCl₃) | CH₂Cl₂ | 28% |

Table 2: SWE vs. Solvent Extraction

| Method | Temperature | Time | Yield (mg/g) |

|---|---|---|---|

| SWE | 170°C | 2 hours | 3.8 |

| Methanol maceration | 25°C | 7 days | 1.2 |

Challenges and Recent Advances

Thermal Degradation in SWE

Prolonged exposure above 170°C reduces yields due to this compound decomposition. Optimal SWE parameters balance extraction efficiency and compound stability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Damnacanthal durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen der Verbindung zu erhalten.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Methoxy- und Hydroxylgruppen, sind üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Methyliodid und Natriumhydroxid werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Anthrachinon-Derivate, die unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanisms of Action

Damnacanthal exhibits notable anticancer effects through several mechanisms:

- Inhibition of Oncogenes : It has been shown to inhibit the Ras oncogene and p56lck tyrosine kinase, which are crucial in cancer cell signaling pathways .

- Apoptosis Induction : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating the expression of apoptosis-related proteins such as caspases .

- Cell Cycle Interference : this compound disrupts the cell cycle progression, particularly by downregulating cyclin D1, which is essential for cell cycle regulation .

Case Studies and Findings

- A study demonstrated that this compound effectively inhibited the growth of colorectal cancer cells in vitro and in vivo, outperforming 5-fluorouracil (5-FU), a standard chemotherapy drug. The growth inhibition was dose- and time-dependent, with an LD50 value of 2500 mg/kg indicating low toxicity .

- Another investigation highlighted its efficacy against oral squamous cell carcinoma (OSCC), showing significant suppression of cell proliferation and migration .

Toxicity Profile

This compound's safety profile is crucial for its therapeutic application. Research indicates that:

- The acute oral toxicity in mice is relatively low, with an LD50 cut-off value suggesting a favorable safety margin for potential clinical use .

- Long-term studies are necessary to establish comprehensive safety data, especially concerning chronic exposure and potential side effects.

Other Biological Activities

Beyond its anticancer properties, this compound has demonstrated various other pharmacological effects:

- Antimicrobial Properties : It exhibits antifungal activity against Candida albicans and antituberculosis effects against Mycobacterium tuberculosis .

- Antioxidant Effects : The compound has been reported to possess antioxidant activities that may contribute to its overall therapeutic efficacy .

Comparative Efficacy

A comparative analysis of this compound and its derivative northis compound reveals differences in their biological activities against various cancer cell lines. The following table summarizes their IC50 values:

| Cell Line | This compound (IC50 μg/mL) | Northis compound (IC50 μg/mL) |

|---|---|---|

| H400 | 1.9 | 6.8 |

| H413 | 2.9 | 12.2 |

| H357 | 2 | 13 |

| H376 | 2.6 | 10 |

This data indicates that this compound often exhibits greater potency compared to northis compound across several tested cancer cell lines .

Wirkmechanismus

Damnacanthal exerts its effects primarily through the inhibition of p56lck tyrosine kinase, a key enzyme involved in cell signaling pathways . This inhibition leads to the induction of apoptosis in cancer cells, causing cell cycle arrest at the G0/G1 phase . The compound also activates the Mg2+/Ca2±dependent endonuclease, leading to DNA fragmentation and cell death .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The formyl group at C-2 in this compound is critical for cytotoxicity, as its removal (e.g., in compound 13d) reduces activity .

- Methoxy at C-1 enhances solubility and membrane permeability compared to hydroxyl groups, as seen in northis compound .

- Hydroxyl at C-3 synergizes with C-1 and C-2 substituents to promote pro-apoptotic signaling via C/EBPβ and NAG-1 .

Cytotoxicity Against Cancer Cell Lines

*Standard chemotherapy drug for reference.

Key Findings :

- This compound is 10–20 times more potent than northis compound against MCF-7 and K-562 cells, likely due to its optimized substituent combination .

- Methylation of hydroxyl groups (e.g., 13b vs. northis compound) improves cytotoxicity by enhancing solubility and cellular uptake .

- Despite lower potency than doxorubicin, this compound shows higher selectivity for cancer cells, reducing off-target toxicity .

Mechanistic Differences

- This compound : Induces apoptosis via caspase activation, cell cycle arrest, and upregulation of pro-apoptotic NAG-1 . It also inhibits tyrosine kinases (e.g., c-Met) and PMN chemotaxis, linking anticancer and anti-inflammatory effects .

- Northis compound: Exhibits antioxidant and free-radical scavenging activity but lacks the robust kinase inhibition profile of this compound .

- Synthetic Derivatives (e.g., 13b) : Primarily act via DNA intercalation, a mechanism shared with doxorubicin but with reduced cardiotoxicity .

Biologische Aktivität

Damnacanthal, a naturally occurring anthraquinone found in the fruit of the noni plant (Morinda citrifolia), has garnered attention due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound exhibits several mechanisms through which it exerts its anticancer effects:

- Induction of Apoptosis : this compound is a potent inducer of apoptosis in various cancer cell lines. It activates pro-apoptotic genes such as p53 and p21, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. In MCF-7 breast cancer cells, treatment with this compound resulted in an increase in apoptotic markers such as BAX and caspase-7, confirming its role in promoting programmed cell death .

- Inhibition of Tyrosine Kinases : Research indicates that this compound targets several tyrosine kinases, including c-Met. It inhibits c-Met phosphorylation, which is crucial for cancer cell proliferation and survival. This inhibition leads to decreased Akt phosphorylation and subsequent apoptosis in hepatocellular carcinoma cells (Hep G2) .

- Regulation of NF-κB : this compound has been shown to suppress NF-κB protein expression in melanoma cells, which is significant as NF-κB is often associated with cancer progression and resistance to therapy .

Anticancer Activity Across Cell Lines

This compound's anticancer effects have been documented across various cancer cell lines:

| Cell Line | Effect Observed | Concentration |

|---|---|---|

| MCF-7 (Breast) | Induction of apoptosis; G1 phase arrest | 8.2 μg/ml |

| Hep G2 (Liver) | Inhibition of growth; increased early/late apoptotic cells | 50 μM |

| MUM-2B (Melanoma) | Suppression of NF-κB expression | Not specified |

| HL-60 (Leukemia) | Induction of apoptosis; activation of caspases | Not specified |

| HT-29 (Colorectal) | Induction of apoptosis | Not specified |

Case Studies and Research Findings

-

Combination Therapy with Doxorubicin :

A study investigated the combinatorial effects of this compound with doxorubicin on MCF-7 cells. The results indicated that the combination significantly decreased cell viability compared to doxorubicin alone. The combination therapy enhanced the cytotoxic effects, demonstrating potential for improved therapeutic strategies in breast cancer treatment . -

Inhibition Studies :

In vitro assays revealed that this compound inhibited more than 50% of the activity of multiple kinases at a concentration of 10 μM. This broad-spectrum inhibition suggests that this compound may serve as a multi-targeted agent in cancer therapy . -

Cell Cycle Analysis :

Flow cytometric analysis showed that treatment with this compound led to significant accumulation in the sub-G1 population in Hep G2 cells, indicating enhanced apoptosis. This finding aligns with the observed increase in apoptotic markers following treatment .

Q & A

Q. Methodological Answer

- Dose-response curves : Fit data using nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values .

- Error analysis : Report standard deviations from triplicate experiments and use ANOVA for multi-group comparisons .

- Reproducibility : Include independent replicates (≥3) and validate with alternative assays (e.g., trypan blue exclusion alongside MTT) .

How should researchers optimize this compound concentrations and exposure times for in vitro studies?

Q. Methodological Answer

- Pilot screening : Test a broad concentration range (e.g., 0.1–50 µg/ml) and time points (24–96 hours) to identify subtoxic vs. effective doses .

- Kinetic profiling : Use real-time cell analyzers (e.g., xCELLigence) to monitor dynamic responses and pinpoint optimal treatment windows .

- Solvent controls : Ensure dimethyl sulfoxide (DMSO) concentrations are ≤0.1% to avoid solvent-induced artifacts .

What strategies can resolve discrepancies between in vitro and in vivo efficacy of this compound?

Advanced Research Question

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to measure plasma/tissue concentrations in animal models .

- Tumor xenograft models : Compare this compound’s effects in immunodeficient mice (e.g., NOD/SCID) implanted with MCF-7 cells vs. in vitro results .

- Microenvironmental factors : Co-culture cancer cells with fibroblasts or immune cells to mimic in vivo conditions .

How can systematic reviews enhance the interpretation of this compound’s therapeutic potential?

Q. Methodological Answer

- Search strategy : Use Boolean operators in PubMed/Web of Science (e.g., "this compound AND (apoptosis OR cell cycle)") and screen studies with PRISMA guidelines .

- Risk of bias assessment : Apply Cochrane tools to evaluate blinding, randomization, and data completeness in preclinical studies .

- Data synthesis : Perform meta-analyses on IC50 values or apoptosis rates using fixed/random-effects models .

What ethical considerations are paramount in designing this compound animal studies?

Q. Methodological Answer

- 3R compliance : Minimize animal use via power calculations, refine procedures (e.g., non-invasive imaging), and replace with in vitro models where feasible .

- Institutional approval : Submit protocols to ethics committees, detailing endpoints (e.g., tumor volume limits) and euthanasia criteria .

How should researchers structure a publication to highlight this compound’s mechanistic novelty?

Q. Methodological Answer

- Title/Abstract : Explicitly state the mechanism (e.g., "p53/p21-mediated apoptosis") and model system .

- Results section : Use subheadings for clarity (e.g., "Cytotoxicity," "Apoptosis," "Cell Cycle Arrest") and include processed data in figures .

- Discussion : Contrast findings with prior studies (e.g., anthraquinones like emodin) and propose translational implications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.